ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its chemical properties, biological activity, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C21H25NO3S
- Molecular Weight : 371.49 g/mol
- CAS Number : 301224-23-7
The compound features a cyclopentathiophene core, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Research indicates that compounds containing thiophene structures exhibit various degrees of antiproliferative activity against cancer cell lines. This compound has been evaluated for its efficacy against several cancer types.
- Mechanism of Action : The compound appears to exert its effects by interfering with microtubule dynamics, similar to established antimitotic agents such as taxanes and vinca alkaloids. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .
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In Vitro Studies :
- In a study involving A549 lung cancer cells, the compound demonstrated significant growth inhibition with a GI50 value in the submicromolar range (approximately 1.06–6.51 μM) across various cancer cell lines including OVACAR and CAKI .
- The compound also induced early apoptosis characterized by caspase activation (caspase 3, 8, and 9), further supporting its potential as an anticancer agent .
- In Vivo Studies : Animal model studies have shown that the compound effectively reduces tumor growth in murine models compared to control groups .
Data Table of Biological Activity
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
A549 | 1.06 | TBD | TBD |
OVACAR-4 | 2.01 | TBD | TBD |
OVACAR-5 | 2.27 | TBD | TBD |
CAKI-1 | 0.69 | TBD | TBD |
T47D | 0.362 | TBD | TBD |
Note: TBD = To Be Determined
Case Study 1: Antiproliferative Activity Evaluation
A study published in Nature assessed the antiproliferative effects of various thiophene derivatives on a panel of human cancer cell lines. This compound was among the most effective compounds tested, showing over 80% growth inhibition in multiple cell lines .
Case Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound induces G2/M phase arrest in A549 cells and activates apoptotic pathways through caspase signaling . This suggests that this compound may be a promising candidate for development as a chemotherapeutic agent.
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-5-25-20(24)17-15-7-6-8-16(15)26-19(17)22-18(23)13-9-11-14(12-10-13)21(2,3)4/h9-12H,5-8H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMMNXDVVLIMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.